molecular formula C19H22N4O4S B2749620 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868220-37-5

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2749620
CAS No.: 868220-37-5
M. Wt: 402.47
InChI Key: MXQBHSCXIBXDPH-UHFFFAOYSA-N
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Description

“Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate” is a chemical compound with great potential in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis. It’s part of the 1,2,4-triazole derivatives, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, one method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can be quite complex. For instance, some compounds have shown potent inhibitory activities against certain cancer cell lines . Other reactions involve the modification of the cyano group of the nitro-triazole starting material .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can also vary. Some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Evaluation of Novel Compounds : A study by Suresh et al. (2016) explored the synthesis of novel thiazolo-triazolo-pyridine derivatives with significant antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antimicrobial Activities of 1,2,4-Triazole Derivatives : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, indicating the relevance of these compounds in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Chemical Synthesis and Characterization

Novel Syntheses of Complex Structures : Research by Jones and Phipps (1976) on the ring-opening reactions of pyridinium salts underlines the complexity and versatility of synthesizing heterocyclic compounds, showcasing advanced chemical synthesis techniques (Jones & Phipps, 1976).

Development of 5-HT2 Antagonists : A study by Watanabe et al. (1992) focused on synthesizing bicyclic triazolone and triazine dione derivatives with potent 5-HT2 antagonist activity, contributing to the development of new therapeutic agents (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially influencing various biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

This compound offers opportunities for understanding thiazolo-triazole-based compounds and their interactions, paving the way for advancements in various fields.

Properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-26-14-5-3-4-13(10-14)15(16-17(24)23-19(28-16)20-11-21-23)22-8-6-12(7-9-22)18(25)27-2/h3-5,10-12,15,24H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQBHSCXIBXDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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